molecular formula C13H12F3O7PS B11634543 methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide

methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide

Cat. No.: B11634543
M. Wt: 400.27 g/mol
InChI Key: WHJLHYHSIZEIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide is a complex organophosphorus compound It is characterized by its unique structure, which includes a trifluoromethyl group and a dioxaphosphinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps include the formation of the dioxaphosphinine ring and the introduction of the trifluoromethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide exerts its effects involves its interaction with molecular targets. The trifluoromethyl group and dioxaphosphinine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate: Lacks the sulfide group, resulting in different reactivity and applications.

    Ethyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C13H12F3O7PS

Molecular Weight

400.27 g/mol

IUPAC Name

methyl 2-ethoxy-2-sulfanylidene-4-(trifluoromethyl)-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate

InChI

InChI=1S/C13H12F3O7PS/c1-3-21-24(25)22-8-5-10-9(19-6-20-10)4-7(8)12(23-24,11(17)18-2)13(14,15)16/h4-5H,3,6H2,1-2H3

InChI Key

WHJLHYHSIZEIBZ-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=S)OC2=CC3=C(C=C2C(O1)(C(=O)OC)C(F)(F)F)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.